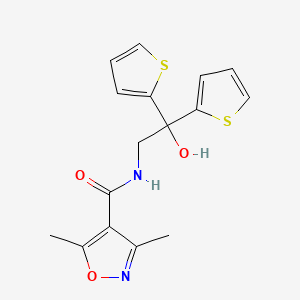

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide

Description

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide is a synthetic carboxamide derivative featuring a hybrid heterocyclic scaffold. Its structure integrates a 3,5-dimethylisoxazole core linked via a carboxamide group to a hydroxy-substituted ethyl chain bearing two thiophene rings. This compound’s design leverages the pharmacological relevance of thiophene (a sulfur-containing aromatic heterocycle) and isoxazole (a five-membered ring with oxygen and nitrogen), which are common motifs in bioactive molecules. The hydroxy group at the ethyl bridge may enhance solubility or enable hydrogen bonding in biological targets, while the di-thiophene substitution likely contributes to π-π stacking interactions or metabolic stability .

Properties

IUPAC Name |

N-(2-hydroxy-2,2-dithiophen-2-ylethyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S2/c1-10-14(11(2)21-18-10)15(19)17-9-16(20,12-5-3-7-22-12)13-6-4-8-23-13/h3-8,20H,9H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFFGHDWZACHQCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available data on its biological activity, including mechanisms of action, efficacy against various pathogens, and pharmacokinetic properties.

Chemical Structure and Properties

The compound's chemical structure is characterized by the following features:

- Molecular Formula : C₁₉H₁₅F₃N₂O₃S₂

- Molecular Weight : 440.5 g/mol

- CAS Number : 2034478-98-1

This structure includes a hydroxyl group, thiophene rings, and an isoxazole moiety, which contribute to its biological properties.

Research indicates that compounds containing thiophene and isoxazole groups often exhibit diverse mechanisms of action, including:

- Antifungal Activity : Some derivatives of similar structures have shown broad-spectrum antifungal properties, particularly against Candida albicans and Aspergillus fumigatus, with MIC values ranging from 0.03 to 0.5 μg/mL .

- Antimicrobial Properties : Compounds with similar functional groups have been reported to inhibit key enzymes involved in microbial metabolism.

Antifungal Activity

A study evaluating related compounds demonstrated significant antifungal activity. The derivatives exhibited high efficacy against various fungal strains, suggesting that N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide may similarly possess antifungal properties.

Cytotoxicity and Selectivity

The cytotoxicity of the compound was assessed using various cell lines. Preliminary results indicated that the compound has a favorable selectivity index, suggesting potential for therapeutic use without significant toxicity to human cells.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound:

- Absorption : Early studies indicate good oral bioavailability.

- Metabolism : In vitro studies suggest that the compound is metabolically stable with minimal interaction with cytochrome P450 enzymes, which is advantageous for reducing drug-drug interactions .

- Excretion : Further studies are needed to fully characterize the excretion pathways.

Case Studies and Research Findings

- Study on Antifungal Efficacy :

- Pharmacokinetic Analysis :

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₅F₃N₂O₃S₂ |

| Molecular Weight | 440.5 g/mol |

| CAS Number | 2034478-98-1 |

| Antifungal MIC (Candida) | 0.03 - 0.5 μg/mL |

| Cytotoxicity (IC50) | [Data Not Available] |

| Half-Life | [Data Not Available] |

Comparison with Similar Compounds

Research Findings and Implications

- Structural Uniqueness : The combination of isoxazole, di-thiophene, and hydroxyethyl groups distinguishes this compound from analogues like ’s pyrazole-thiophenes or ’s thiadiazoles.

- Potential Applications: Based on structural parallels, the compound may exhibit dual activity as a kinase inhibitor (isoxazole) and antimicrobial agent (thiophene), warranting in vitro assays for validation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide?

- Answer: The synthesis typically involves multi-step protocols, including condensation reactions between functionalized thiophene and isoxazole precursors. For example, a related compound with furan and thiophene moieties (N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3,5-dimethylisoxazole-4-carboxamide) is synthesized via sequential coupling of thiophene-2-carboxamide derivatives with hydroxylated heterocycles under reflux conditions in aprotic solvents like acetonitrile or DMF. Temperature control (60–80°C) and catalysts (e.g., iodine or triethylamine) are critical for optimizing yield (65–74%) and purity .

Q. What analytical techniques are used to confirm the structural integrity of this compound?

- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions, particularly the hydroxyethyl and thiophene groups. Infrared (IR) spectroscopy identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹). Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography resolves stereochemistry in crystalline forms .

Q. What preliminary biological activities have been reported for structurally similar compounds?

- Answer: Analogous compounds with isoxazole and thiophene motifs exhibit antitumor, antiviral, and antiplatelet aggregation properties. For instance, derivatives like N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,5-dimethylisoxazole-4-carboxamide show activity against cancer cell lines (IC₅₀: 5–20 µM) via kinase inhibition pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the hydroxyethyl-thiophene intermediate?

- Answer: Kinetic studies suggest that substituting polar aprotic solvents (e.g., DMF) with ionic liquids enhances nucleophilic substitution rates at the hydroxyethyl group. Microwave-assisted synthesis reduces reaction time (from 12 hours to 30 minutes) and improves regioselectivity. Catalyst screening (e.g., Pd/C vs. CuI) further optimizes cross-coupling efficiency .

Q. What strategies address conflicting data in structure-activity relationship (SAR) studies for this compound?

- Answer: Discrepancies in bioactivity between analogs often arise from stereochemical variations or impurities. Orthogonal purification (e.g., HPLC coupled with chiral columns) ensures enantiomeric purity. Computational docking (using AutoDock Vina) identifies key binding residues (e.g., ATP-binding pockets in kinases), resolving contradictions between in vitro and cellular assays .

Q. What in vitro models are suitable for evaluating the compound’s mechanism of action?

- Answer: Target engagement is assessed using kinase profiling panels (e.g., Eurofins KinaseProfiler) and cellular thermal shift assays (CETSA). For antiviral studies, plaque reduction assays in Vero E6 cells infected with SARS-CoV-2 or influenza A (H1N1) are employed, with EC₅₀ values validated via RT-PCR .

Q. How do solvent polarity and pH affect the compound’s stability during long-term storage?

- Answer: Accelerated stability studies (40°C/75% RH) reveal degradation via hydrolysis of the carboxamide group in aqueous buffers (pH < 5). Lyophilization with cryoprotectants (trehalose or mannitol) enhances stability in solid form. Storage in amber vials under nitrogen atmosphere prevents photodegradation of the thiophene ring .

Methodological Considerations

- Contradictions in Data: Variability in reported IC₅₀ values (e.g., 5 vs. 20 µM) may stem from differences in cell lines (HeLa vs. MCF-7) or assay protocols (MTT vs. resazurin). Standardization using CLSI guidelines is recommended .

- Synthetic Challenges: Epimerization at the hydroxyethyl center occurs under basic conditions. Chiral HPLC or enzymatic resolution (using lipases) mitigates this issue .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.